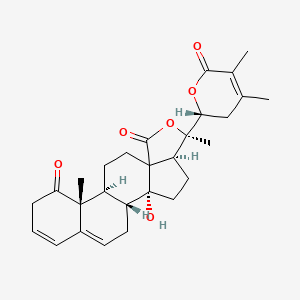
(+)-Withaphysalin D
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(+)-Withaphysalin D is a naturally occurring steroidal lactone compound found in the Withania genus, particularly in Withania somnifera, commonly known as Ashwagandha. This compound belongs to the withanolide family, which is known for its diverse biological activities, including anti-inflammatory, anti-cancer, and immunomodulatory effects.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (+)-Withaphysalin D involves multiple steps, starting from simple precursors. The key steps typically include the formation of the steroidal backbone, introduction of the lactone ring, and functionalization of the molecule to achieve the desired stereochemistry. Common reagents used in the synthesis include organometallic reagents, oxidizing agents, and protecting groups to ensure selective reactions.
Industrial Production Methods
Industrial production of this compound is less common due to the complexity of its synthesis. advancements in biotechnological methods, such as plant cell culture and genetic engineering, have shown promise in producing this compound in larger quantities. These methods involve the cultivation of Withania somnifera cells under controlled conditions to enhance the yield of this compound.
化学反应分析
Types of Reactions
(+)-Withaphysalin D undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted analogs of this compound. These products often exhibit different biological activities, making them valuable for further research.
科学研究应用
Chemistry: Used as a precursor for the synthesis of novel withanolide derivatives.
Biology: Studied for its role in modulating cellular pathways and gene expression.
Medicine: Investigated for its anti-cancer, anti-inflammatory, and neuroprotective effects.
Industry: Potential use in the development of pharmaceuticals and nutraceuticals.
作用机制
The mechanism of action of (+)-Withaphysalin D involves its interaction with multiple molecular targets and pathways. It has been shown to:
Inhibit NF-κB Pathway: Reduces inflammation by inhibiting the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway.
Induce Apoptosis: Promotes programmed cell death in cancer cells by activating caspases and other apoptotic proteins.
Modulate Immune Response: Enhances the activity of immune cells, such as macrophages and lymphocytes.
相似化合物的比较
(+)-Withaphysalin D is unique among withanolides due to its specific stereochemistry and biological activities. Similar compounds include:
Withaferin A: Known for its potent anti-cancer properties.
Withanolide A: Exhibits neuroprotective and anti-inflammatory effects.
Withanolide D: Similar structure but different biological activities compared to this compound.
属性
CAS 编号 |
91599-21-2 |
|---|---|
分子式 |
C28H34O6 |
分子量 |
466.6 g/mol |
IUPAC 名称 |
(1R,2R,5S,6R,12S,13R)-6-[(2R)-4,5-dimethyl-6-oxo-2,3-dihydropyran-2-yl]-2-hydroxy-6,13-dimethyl-7-oxapentacyclo[10.8.0.02,9.05,9.013,18]icosa-16,18-diene-8,14-dione |
InChI |
InChI=1S/C28H34O6/c1-15-14-22(33-23(30)16(15)2)26(4)20-11-13-28(32)19-9-8-17-6-5-7-21(29)25(17,3)18(19)10-12-27(20,28)24(31)34-26/h5-6,8,18-20,22,32H,7,9-14H2,1-4H3/t18-,19+,20+,22+,25-,26+,27?,28+/m0/s1 |
InChI 键 |
LNINXSFPCHLADE-OZKLRMFXSA-N |
手性 SMILES |
CC1=C(C(=O)O[C@H](C1)[C@]2([C@H]3CC[C@@]4(C3(CC[C@H]5[C@H]4CC=C6[C@@]5(C(=O)CC=C6)C)C(=O)O2)O)C)C |
规范 SMILES |
CC1=C(C(=O)OC(C1)C2(C3CCC4(C3(CCC5C4CC=C6C5(C(=O)CC=C6)C)C(=O)O2)O)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


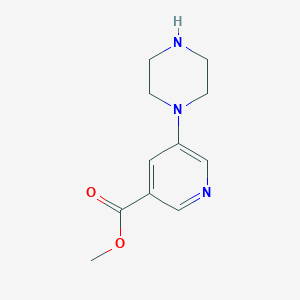
![[cis-2-Methoxycyclobutyl]methanol](/img/structure/B13908294.png)
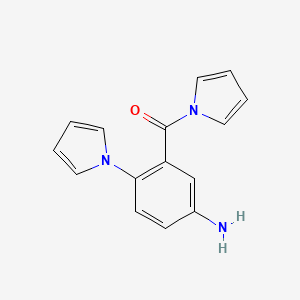
![6-Bromo-3-ethyl-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one](/img/structure/B13908310.png)
![[(1R,3R,4R,7S)-3-(2,4-dioxopyrimidin-1-yl)-7-hydroxy-2,5-dioxabicyclo[2.2.1]heptan-1-yl]methyl benzoate](/img/structure/B13908314.png)

![3-fluoro-4-[3-oxo-5-(trifluoromethyl)-1H-pyrazol-2-yl]benzonitrile](/img/structure/B13908322.png)
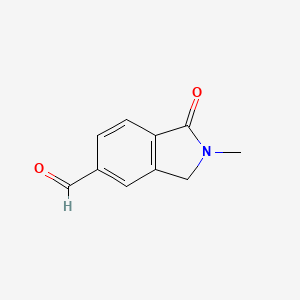
![5'-O-[tert-Butyl(dimethyl)silyl]cytidine](/img/structure/B13908326.png)
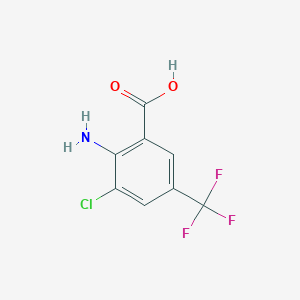
![4-chloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine;dihydrochloride](/img/structure/B13908333.png)
![4-(Benzyloxymethyl)-2-oxabicyclo[2.2.1]heptan-6-one](/img/structure/B13908335.png)
![1-[(2R,3R,4S,5R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-(hydroxymethyl)-5-prop-2-enyloxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B13908342.png)
![1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]pyrimidin-4-one](/img/structure/B13908343.png)
